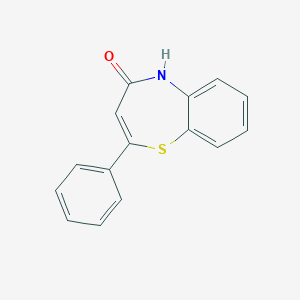

2-Phenyl-1,5-benzothiazepin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-1,5-benzothiazepin-4(5H)-one is a useful research compound. Its molecular formula is C15H11NOS and its molecular weight is 253.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Cardiovascular Disorders

The primary application of 2-Phenyl-1,5-benzothiazepin-4(5H)-one is in the development of calcium channel blockers, such as diltiazem . Diltiazem is widely used to treat conditions like angina pectoris, hypertension, and certain types of cardiac arrhythmias. The compound acts by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate .

2. Synthesis of Derivatives

Research has shown that this compound can be modified to produce various derivatives with enhanced pharmacological properties. For instance, the synthesis of alkylated and acylated derivatives has been explored to improve efficacy and selectivity against specific targets in cardiovascular therapy .

3. Metabolism Studies

Studies have investigated the metabolism of thiazesim (a derivative of this compound) in animal models. Three metabolites were isolated from rat feces, indicating the compound's metabolic pathways and potential implications for human pharmacokinetics .

Chemical Properties and Structure

The chemical formula for this compound is C15H11NOS. It features a benzothiazepine core structure that contributes to its biological activity. The compound's structural attributes allow for significant interactions with biological targets, enhancing its therapeutic potential.

Case Study: Diltiazem Development

A notable case study involves the synthesis and clinical application of diltiazem derived from this compound. Initial studies focused on optimizing the synthesis process to yield high-purity diltiazem suitable for clinical use. The compound's effectiveness was validated through clinical trials demonstrating its ability to reduce angina episodes and manage blood pressure effectively .

Synthesis Techniques

Recent research has employed various synthetic methodologies to create novel derivatives of this compound. For example:

- Cyclization Reactions : These reactions are crucial for forming the benzothiazepine ring structure and can be optimized for better yields.

- Alkylation Processes : Direct alkylation methods have been developed to modify the compound without isolating intermediates, streamlining the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfur atom in the thiazepine ring participates in nucleophilic substitution under basic conditions. Key examples include:

Alkylation Reactions

Reaction with alkyl halides (e.g., methyl chloroacetate) in acetone with K₂CO₃ yields O-alkylated derivatives.

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Methyl chloroacetate | Reflux, acetone | Methyl (3-hydroxy-4-oxo-2-phenyl-5H-1,5-benzothiazepin-5-yl)acetate | 70% |

This reaction preserves the benzothiazepine core while introducing ester-functionalized side chains .

Cyclization and Ring Expansion

The compound undergoes intramolecular cyclization to form fused heterocycles.

Formation of Pyrano/Pyrido Derivatives

Reaction with arylidenenitriles (e.g., p-chlorobenzylidinemalononitrile) in dioxane with piperidine catalysis produces pyrano- or pyrido-fused derivatives:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| p-Chlorobenzylidinemalononitrile | Reflux, dioxane | Pyrano benzothiazepine | 75–85% |

The reaction eliminates the ketone group and forms a new six-membered ring fused to the benzothiazepine core .

Condensation with Active Nitriles

Interaction with carbon disulfide and phenyl isothiocyanate generates sulfur-rich fused systems:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| CS₂ + PhNCS | Ethanol, Et₃N | 1,3-Dithiolo[4,5-e] benzothiazepine | 78% |

This pathway leverages the nucleophilic thiol group to form dithiolane rings .

Reductive Functionalization

The ketone moiety undergoes reduction to form hydroxyl intermediates, enabling further derivatization:

LiAlH₄ Reduction

Reduction of the 4(5H)-one group produces 3-hydroxymethyl derivatives:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 3-Hydroxymethyl-2-phenyl-1,5-benzothiazepine | 82% |

The resulting alcohol can be further chlorinated or alkylated .

Reactivity with Electrophiles

The aromatic ring undergoes electrophilic substitution under acidic conditions:

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the sulfur atom:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT | 8-Nitro-2-phenyl-1,5-benzothiazepin-4(5H)-one | 65% |

This modification enhances electronic diversity for pharmacological studies .

Biological Activity Correlations

Derivatives exhibit structure-dependent pharmacological effects:

Propiedades

Número CAS |

5667-03-8 |

|---|---|

Fórmula molecular |

C15H11NOS |

Peso molecular |

253.32 g/mol |

Nombre IUPAC |

2-phenyl-5H-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C15H11NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17) |

Clave InChI |

DWHHMNUHVCUPMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C3S2 |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C3S2 |

Key on ui other cas no. |

5667-03-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.